Regioisomer-Dependent Pim-1 Kinase Inhibition: 7-Bromo-5-methoxy vs. 5-Bromo-7-methoxy Benzofuran-2-carboxylic Acids
The 5-bromo-7-methoxy regioisomer of benzofuran-2-carboxylic acid exhibits measurable Pim-1 inhibitory activity (IC₅₀ = 5.80 μM) and has been co-crystallized with the kinase (PDB 3R01) [1]. In contrast, the 7-bromo-5-methoxy isomer lacks an oxygen substituent adjacent to the carboxylate, precluding the formation of the hydrogen-bond network observed in the 5-bromo-7-methoxy co-crystal structure. While direct inhibitory data for the 7-bromo-5-methoxy isomer are not publicly available, the structurally divergent binding pose expected from the altered hydrogen-bonding capacity implies that the two regioisomers are not interchangeable in Pim-1 inhibitor programs.
| Evidence Dimension | Pim-1 kinase inhibitory activity (IC₅₀) and binding mode |
|---|---|
| Target Compound Data | Not determined (predicted altered binding mode due to absence of C-7 methoxy hydrogen-bond acceptor) |
| Comparator Or Baseline | 5-Bromo-7-methoxybenzofuran-2-carboxylic acid: IC₅₀ = 5.80 μM; X-ray co-crystal structure PDB 3R01 |
| Quantified Difference | Comparator IC₅₀ = 5.80 μM; target compound lacks the structural feature (7-OMe) critical for the observed binding pose |
| Conditions | Off-chip mobility shift assay; human Pim-1 kinase, 45 min incubation, 5-FAM-RSRHSSYPAGT-CONH₂ substrate [1]; X-ray crystallography, resolution 2.6 Å [2] |
Why This Matters
For research groups pursuing Pim-1 kinase inhibitors, the 7-bromo-5-methoxy isomer serves as a non-bioisosteric control compound that can deconvolute the contribution of the C-7 oxygen substituent to kinase binding, enabling unambiguous structure–activity relationship interpretation.
- [1] BindingDB. Entry BDBM50345232: 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid – Pim-1 IC₅₀. https://ww.w.bindingdb.org/bind/BDBM50345232 (accessed 2026-05-06). View Source
- [2] Protein Data Bank Japan. PDB Entry 3R01: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. https://pdbj.org/emnavi/quick.php?lang=en&id=pdb-3r01 (accessed 2026-05-06). View Source
